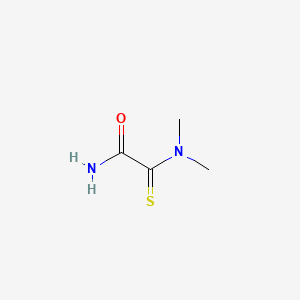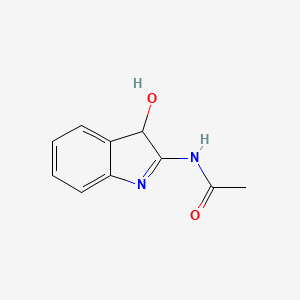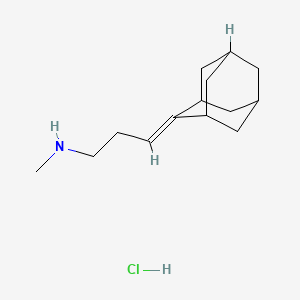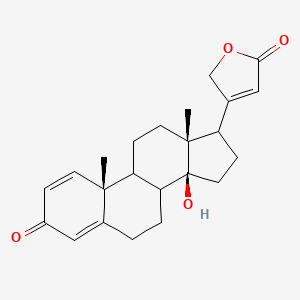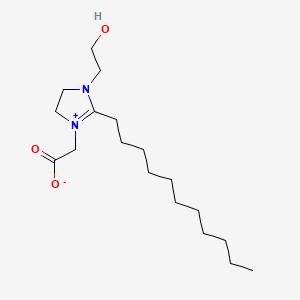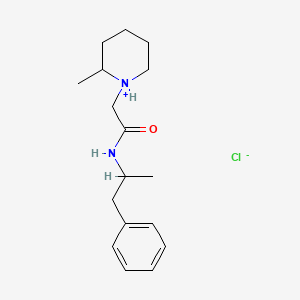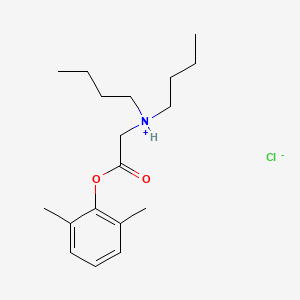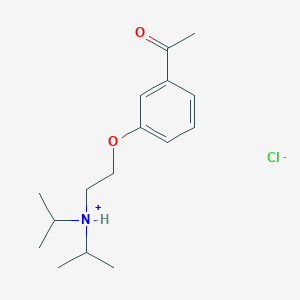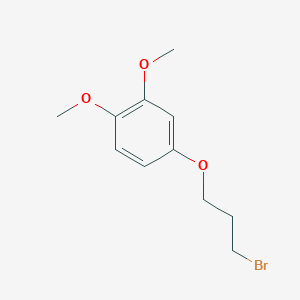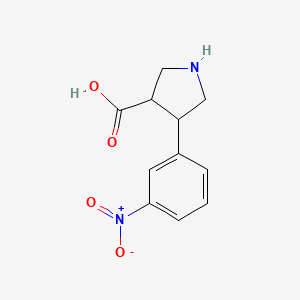
2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C9H7BrCl2O2. This compound features a benzene ring substituted with bromine, chlorine, and methoxy groups, as well as a methyl group and an aldehyde functional group. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde typically involves the halogenation of a suitable precursor, such as 3-methyl-5-methoxybenzaldehyde. The reaction conditions include the use of bromine and chlorine sources under controlled temperatures and reaction times to achieve selective halogenation.
Industrial Production Methods
In an industrial setting, the compound is produced through large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: : The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like hydroxide (OH-) and amines (NH3) are used in substitution reactions.
Major Products Formed
Oxidation: : 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzoic acid.
Reduction: : 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzyl alcohol or amine derivatives.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde is used in various scientific research applications, including:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In the study of enzyme inhibitors and receptor binding assays.
Medicine: : In the development of pharmaceuticals and drug discovery.
Industry: : In the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde exerts its effects depends on its specific application. For example, in pharmaceutical research, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological processes.
Comparison with Similar Compounds
2-Bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde is structurally similar to other halogenated benzaldehydes, such as 2-bromo-5-methoxybenzaldehyde and 2,4-dichlorobenzaldehyde. its unique combination of halogen and methoxy groups makes it distinct in terms of reactivity and application potential.
Similar Compounds
2-Bromo-5-methoxybenzaldehyde
2,4-Dichlorobenzaldehyde
3-Methyl-5-methoxybenzaldehyde
This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications
Properties
Molecular Formula |
C9H7BrCl2O2 |
|---|---|
Molecular Weight |
297.96 g/mol |
IUPAC Name |
2-bromo-4,6-dichloro-5-methoxy-3-methylbenzaldehyde |
InChI |
InChI=1S/C9H7BrCl2O2/c1-4-6(10)5(3-13)8(12)9(14-2)7(4)11/h3H,1-2H3 |
InChI Key |
DFSMWCVMALPSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C=O)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


